An In-Depth Technical Guide to the Electrophysiological Mechanism of Action of Ipazilide on Cardiac Ion Channels
An In-Depth Technical Guide to the Electrophysiological Mechanism of Action of Ipazilide on Cardiac Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipazilide (WIN 54177-4) is classified as a Class III antiarrhythmic agent, a designation that mechanistically implies a primary action on the repolarization phase of the cardiac action potential.[1] Agents in this class typically exert their therapeutic effect by prolonging the action potential duration (APD), which in turn extends the effective refractory period of cardiomyocytes. This guide provides a detailed examination of the inferred molecular mechanisms by which ipazilide likely interacts with key cardiac ion channels. While specific quantitative data on ipazilide's channel affinity and kinetics are not extensively available in public literature, this document synthesizes the established principles of Class III antiarrhythmic action to construct a scientifically grounded hypothesis of its mechanism. Furthermore, it offers comprehensive, field-proven experimental protocols for elucidating the precise electrophysiological profile of novel compounds like ipazilide, empowering researchers to conduct self-validating investigations into cardiac ion channel pharmacology.
Introduction: The Landscape of Cardiac Repolarization and Class III Antiarrhythmics
The coordinated contraction of the heart is governed by the precise orchestration of the cardiac action potential, a transient change in membrane voltage across the cardiomyocyte membrane. The duration and morphology of this action potential are critical determinants of heart rhythm. The repolarization phase (Phase 3) is primarily driven by the efflux of potassium ions (K+) through specific ion channels, which returns the membrane potential to its resting state.[2]
Class III antiarrhythmic drugs, a cornerstone in the management of tachyarrhythmias, fundamentally act by delaying this repolarization process.[3][4] By prolonging the APD, these agents make the cardiac tissue refractory to premature stimuli, thereby interrupting re-entrant circuits that sustain many arrhythmias.[2] Ipazilide is identified as an agent that prolongs ventricular refractoriness, consistent with this Class III mechanism.[1] The primary molecular target for the vast majority of these drugs is the rapidly activating delayed rectifier potassium current, IKr, encoded by the human Ether-à-go-go-Related Gene (hERG).[5][6]
dot graph "Cardiac_Action_Potential" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph { rank = same; a [pos="0,0!", label="Membrane Potential (mV)"]; b [pos="2.5,-2!", label="Time (ms)"]; c [pos="0.5,1.5!", label="+20"]; d [pos="0.5,-1.5!", label="-90"]; }
node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Phase4_start" [pos="1,-1.8!", label="Phase 4\n(Resting)"]; "Phase0" [pos="1.5,1.2!", label="Phase 0\n(Depolarization)"]; "Phase1" [pos="2,0.8!", label="Phase 1"]; "Phase2" [pos="3.5,0.5!", label="Phase 2\n(Plateau)"]; "Phase3" [pos="5,-1!", label="Phase 3\n(Repolarization)"]; "Phase4_end" [pos="6,-1.8!", label="Phase 4"];
"Phase0" -> "Phase1" [label="I_Na ↑", fontcolor="#EA4335"]; "Phase1" -> "Phase2" [label="I_to ↑", fontcolor="#34A853"]; "Phase2" -> "Phase3" [label="I_Ca-L ↑", fontcolor="#FBBC05"]; "Phase3" -> "Phase4_end" [label="I_Kr, I_Ks ↑\n(Ipazilide Target)", fontcolor="#4285F4"];
// Draw the action potential curve edge [color="#4285F4", penwidth=2]; "Phase4_start" -> "Phase0" [pos="1.2,-1.8! 1.4,1.2!"]; "Phase0" -> "Phase1" [pos="1.6,1.2! 1.9,0.8!"]; "Phase1" -> "Phase2" [pos="2.1,0.8! 3.4,0.5!"]; "Phase2" -> "Phase3" [pos="3.6,0.5! 4.9,-1!"]; "Phase3" -> "Phase4_end" [pos="5.1,-1! 5.9,-1.8!"]; } Caption: The Cardiac Action Potential and Key Ion Currents.
Core Mechanism: High-Affinity Blockade of the hERG (IKr) Channel
The central hypothesis for ipazilide's mechanism of action is the targeted inhibition of the IKr current. The hERG channel possesses a unique inner vestibule structure that makes it particularly susceptible to blockade by a wide range of structurally diverse molecules.[7]
Causality of IKr Blockade
Blockade of IKr by a compound like ipazilide reduces the outward flow of K+ ions during Phase 3 of the action potential. This reduction in the repolarizing current means that the cell takes longer to return to its negative resting potential, directly resulting in a prolongation of the APD. On the surface electrocardiogram (ECG), this cellular effect manifests as a prolongation of the QT interval, a hallmark of Class III antiarrhythmic activity.[8]
State-Dependent Binding
A crucial aspect of drug-hERG interaction is its state-dependence. Most hERG blockers exhibit higher affinity for the open and/or inactivated states of the channel compared to the closed (resting) state. This is because the binding site within the channel's pore is more accessible when the channel is activated by membrane depolarization. This property can lead to "use-dependent" or "reverse use-dependent" effects, where the degree of block changes with heart rate. For instance, azimilide, another Class III agent, demonstrates reverse use-dependence, with greater block at slower heart rates.[6] Elucidating this characteristic is vital for predicting a drug's clinical behavior.
Modulatory Mechanisms: Interaction with IKs and ICa-L
While IKr blockade is the primary driver of Class III activity, a compound's interaction with other cardiac ion channels provides a more complete picture of its electrophysiological profile and safety. The concept of "multi-ion channel block" is critical in modern cardiac safety pharmacology.[9][10]
The Slow Delayed Rectifier Current (IKs)
The IKs current, carried by the KCNQ1/KCNE1 channel complex, is another important repolarizing current, particularly in adapting to increases in heart rate.[11] Inhibition of IKs can also prolong the APD. Some Class III drugs, like azimilide, block both IKr and IKs.[6] A balanced block of both IKr and IKs might offer a different clinical profile compared to a purely IKr-selective agent. Conversely, a lack of IKs inhibition is a key characteristic to determine.
The L-type Calcium Current (ICa-L)
The influx of calcium through L-type channels (CaV1.2) is responsible for the plateau phase (Phase 2) of the action potential and is the trigger for excitation-contraction coupling.[3] Blockade of ICa-L shortens the APD by reducing the inward depolarizing current during the plateau phase.[12] For a drug that blocks hERG, a concurrent block of ICa-L can counteract the APD-prolonging effect. This "balanced" blockade is considered a key mechanism for reducing the risk of proarrhythmia (specifically Torsades de Pointes) associated with potent hERG blockers like verapamil.[4] Therefore, assessing ipazilide's effect on ICa-L is essential for a comprehensive risk assessment.
Experimental Protocols: A Guide to Mechanistic Elucidation
To definitively characterize the mechanism of action of ipazilide, the whole-cell patch-clamp technique remains the gold standard.[13] It allows for the direct measurement of ionic currents through specific channels in isolated cardiomyocytes or heterologous expression systems (e.g., HEK293 cells stably expressing the channel of interest).[14]
Protocol for Assessing IKr (hERG) Blockade
-
Objective: To determine the potency (IC50) and characteristics of ipazilide's block on the hERG channel.
-
System: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are preferred for isolating the current and for higher throughput.
-
Methodology:
-
Cell Preparation: Culture hERG-HEK293 cells to 50-80% confluency. Dissociate cells into a single-cell suspension.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Apply a repolarizing step to -50 mV for 3 seconds. The characteristic large "tail current" observed upon repolarization is the isolated IKr. This tail current is the primary endpoint for measuring block.
-
Repeat this voltage protocol at a steady frequency (e.g., every 15 seconds) to establish a stable baseline current.
-
-
Drug Application: Perfuse the cell with increasing concentrations of ipazilide (e.g., 1 nM to 30 µM) until a steady-state block is achieved at each concentration.
-
Analysis: Measure the peak tail current amplitude at each concentration relative to the baseline control. Plot the percent inhibition against the drug concentration and fit the data with a Hill equation to determine the IC50 value.
-
Protocol for Assessing IKs Blockade
-
Objective: To determine the potency (IC50) of ipazilide's block on the IKs channel.
-
System: CHO or HEK293 cells co-expressing KCNQ1 and KCNE1 subunits.
-
Methodology:
-
Preparation: Similar to the IKr protocol. To pharmacologically isolate IKs in native cardiomyocytes, a potent IKr blocker (e.g., E-4031) should be included in the external solution.
-
Solutions: Similar to the IKr protocol.
-
Recording:
-
Hold the cell at -80 mV.
-
Apply a depolarizing step to potentials ranging from -40 mV to +60 mV for 5-7 seconds to elicit the slowly activating IKs current.
-
Repolarize to -40 mV to measure the IKs tail current.
-
Establish a stable baseline before drug application.
-
-
Drug Application & Analysis: Follow the same procedure as for IKr to determine the dose-dependent inhibition and calculate the IC50.
-
Protocol for Assessing ICa-L Blockade
-
Objective: To determine the potency (IC50) of ipazilide's block on the L-type calcium channel.
-
System: Native ventricular cardiomyocytes or cell lines expressing CaV1.2.
-
Methodology:
-
Preparation: Similar to previous protocols.
-
Solutions:
-
External Solution: To isolate ICa-L, Na+ is replaced with NMDG+ and K+ is replaced with Cs+ to block sodium and potassium currents, respectively.
-
Internal (Pipette) Solution: K+ is replaced with Cs+ to block outward K+ currents.
-
-
Recording:
-
Hold the cell at -50 mV to inactivate sodium channels.
-
Apply depolarizing steps from -40 mV to +50 mV in 10 mV increments for 300 ms.
-
Measure the peak inward current, which represents ICa-L.
-
-
Drug Application & Analysis: Follow the same procedure as for IKr to determine the dose-dependent inhibition and calculate the IC50.
-
Data Synthesis and Proarrhythmic Risk Assessment
The quantitative data gathered from the protocols above are essential for building a comprehensive profile of ipazilide.
Quantitative Data Summary
The IC50 values for each channel should be summarized in a table to allow for direct comparison of potency. This provides an at-a-glance view of the drug's selectivity.
| Ion Channel | Current | Inferred Ipazilide Action | Potency (IC50) |
| hERG (KCNH2) | IKr | Inhibition | Data Not Available |
| KCNQ1/KCNE1 | IKs | To be determined | Data Not Available |
| CaV1.2 | ICa-L | To be determined | Data Not Available |
Table 1: Target Ion Channels for Characterizing Ipazilide's Mechanism of Action.
Integrated Risk Assessment
The ultimate goal is to understand the net electrophysiological effect and predict the risk of Torsades de Pointes (TdP), a life-threatening arrhythmia associated with excessive QT prolongation.[10][15][16]
-
High Risk: A compound that is a potent and selective IKr blocker with minimal or no block of inward currents (ICa-L, Late INa) is considered to have a higher risk of causing TdP.[5][6]
-
Low Risk: A compound that exhibits a "balanced" profile, where IKr block is accompanied by a block of ICa-L and/or Late INa at similar concentrations, is generally considered to have a lower proarrhythmic risk.[9]
Conclusion
Based on its classification, ipazilide is inferred to function as a Class III antiarrhythmic agent by prolonging the cardiac action potential. The core mechanism for this action is most likely the blockade of the hERG (IKr) potassium channel, which delays ventricular repolarization. A thorough electrophysiological investigation, following the detailed patch-clamp protocols outlined in this guide, is necessary to quantify its potency on IKr and to characterize its effects on other key cardiac currents such as IKs and ICa-L. This multi-channel assessment is critical for validating its precise mechanism of action and for building a comprehensive cardiovascular safety profile, ultimately determining its therapeutic potential and proarrhythmic risk.
References
This list is compiled based on the foundational principles and methodologies discussed. Specific publications detailing ipazilide's ion channel interactions were not identified.
-
Automated Patch-Clamp and Induced Pluripotent Stem Cell-Derived Cardiomyocytes: A Synergistic Approach in the Study of Brugada Syndrome. (2023). International Journal of Molecular Sciences. [Link]
-
Drug-induced torsade de pointes. Incidence, management and prevention. (1998). Drug Safety. [Link]
-
Blockade of HERG channels by the class III antiarrhythmic azimilide: mode of action. (2000). British Journal of Pharmacology. [Link]
-
L-type calcium current (ICa,L) and inward rectifier potassium current (IK1) are involved in QT prolongation induced by arsenic trioxide in rat. (2011). Cellular Physiology and Biochemistry. [Link]
-
Chronic (1-year) safety evaluation of ipazilide fumarate, an antiarrhythmic agent, administered orally to rats. (1993). Fundamental and Applied Toxicology. [Link]
-
QT interval prolongation: preclinical and clinical testing arrhythmogenesis in drugs and regulatory implications. (2011). Basic & Clinical Pharmacology & Toxicology. [Link]
-
Simulation of multiple ion channel block provides improved early prediction of compounds' clinical torsadogenic risk. (2013). British Journal of Pharmacology. [Link]
-
Structural determinants of HERG channel block by clofilium and ibutilide. (2004). Molecular Pharmacology. [Link]
-
Effects of bepridil on the electrophysiological properties of guinea-pig ventricular muscles. (1985). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Torsades de Pointes: Symptoms & Treatment. Cleveland Clinic. [Link]
-
A Comparative Study of the Rapid (IKr) and Slow (IKs) Delayed Rectifier Potassium Currents in Undiseased Human, Dog, Rabbit, and Guinea Pig Cardiac Ventricular Preparations. (2024). MDPI. [Link]
-
Role of L-type Calcium in Modulating Pro-Arrhythmic Effects of Dofetilide in Humans. (2013). Computing in Cardiology. [Link]
-
Electrophysiological Analysis of hiPSC-Derived Cardiomyocytes Using a Patch-Clamp Technique. (2021). Methods in Molecular Biology. [Link]
-
Quantifying Risk of Delayed QT Prolongation of Ipatasertib in Preclinical and Clinical Studies in Cancer Patients. ResearchGate. [Link]
-
Cardiovascular Safety Profile of Currently Available Diabetic Drugs. (2014). Cardiology and Therapy. [Link]
-
Interaction between the Cardiac Rapidly (IKr) and Slowly (IKs) Activating Delayed Rectifier Potassium Channels Revealed by Low K+-induced hERG Endocytic Degradation. (2012). The Journal of Biological Chemistry. [Link]
-
Torsade de Pointes. (2024). Medscape. [Link]
-
Class III Antiarrhythmics (Potassium Channel Blockers). CV Pharmacology. [Link]
-
Data-driven drug-induced QT prolongation surveillance using adverse reaction signals derived from 12-lead and continuous electrocardiogram data. (2022). Scientific Reports. [Link]
-
Efficacy and Safety of Ivabradine for Patients With Acute Heart Failure: Meta‐Analysis of Randomized Controlled Trials. (2021). Journal of the American Heart Association. [Link]
-
L-type calcium channel. Wikipedia. [Link]
-
Drug-induced Inhibition and Trafficking Disruption of ion Channels: Pathogenesis of QT Abnormalities and Drug-induced Fatal Arrhythmias. (2011). Current Cardiology Reviews. [Link]
-
Torsades de Pointes: Causes, Symptoms, and Treatment. Patient.info. [Link]
-
Effect of pinacidil on the electrophysiological properties in guinea-pig papillary muscle and rabbit sino-atrial node. (1990). British Journal of Pharmacology. [Link]
-
Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes. (1997). The Journal of Physiology. [Link]
-
QT Assessment in Early Drug Development: The Long and the Short of It. (2018). MDPI. [Link]
-
Pharmacological Inhibition of the hERG Potassium Channel Is Modulated by Extracellular But Not Intracellular Acidosis. ResearchGate. [Link]
-
Automated Patch Clamp Recording of Human iPSC-derived Cardiomyocytes - Dr. Al George Jr. (2023). YouTube. [Link]
-
Antiarrhythmic effect of the Ca2+-activated K+ (SK) channel inhibitor ICA combined with either amiodarone or dofetilide in an isolated heart model of atrial fibrillation. (2016). Basic & Clinical Pharmacology & Toxicology. [Link]
-
Ivabradine: Do the Benefits Outweigh the Risks?. (2021). Drug, Healthcare and Patient Safety. [Link]
-
Groundbreaking Discovery Sheds Light on Cell Cycle Arrest in Adult Cardiomyocytes. (2025). Texas Heart Institute. [Link]
-
Role of Cardiac IKs Current in Repolarization Reserve Process During Late Sodium Current (INaL) Activation. (2018). Fortune Journals. [Link]
-
Torsade de Pointes. (2023). StatPearls. [Link]
-
L-type calcium current (ICa,L) acquisition and analysis from native... ResearchGate. [Link]
-
Predictive Analysis of Non-Cardiac Drug-Induced QTc Interval Prolongation: A Cross-Sectional Study. (2025). Dove Medical Press. [Link]
-
Efficacy and safety of empagliflozin in acute heart failure: a systematic review and meta-analysis. (2024). Heart Failure Reviews. [Link]
-
Role of ECG Assessment during Clinical Development under CIPA and Experimental Findings. FDA. [Link]
-
Intracellular Uptake of Agents That Block the hERG Channel Can Confound Assessment of QT Prolongation and Arrhythmic Risk. (2021). Circulation: Arrhythmia and Electrophysiology. [Link]
Sources
- 1. Chronic (1-year) safety evaluation of ipazilide fumarate, an antiarrhythmic agent, administered orally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inactivation of ICa-L is the major determinant of use-dependent facilitation in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of bepridil on cardiac electrophysiologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-induced torsade de pointes. Incidence, management and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockade of HERG channels by the class III antiarrhythmic azimilide: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural determinants of HERG channel block by clofilium and ibutilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. QT interval prolongation: preclinical and clinical testing arrhythmogenesis in drugs and regulatory implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developmental changes in IKr and IKs contribute to age-related expression of dofetilide effects on repolarization and proarrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. fortunejournals.com [fortunejournals.com]
- 12. researchgate.net [researchgate.net]
- 13. Electrophysiological Analysis of hiPSC-Derived Cardiomyocytes Using a Patch-Clamp Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Automated Patch-Clamp and Induced Pluripotent Stem Cell-Derived Cardiomyocytes: A Synergistic Approach in the Study of Brugada Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Torsade de Pointes: Overview, Pathophysiology, Etiology of Torsade [emedicine.medscape.com]
- 16. Torsade de Pointes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
